3-Bromo-7-chloro-6-quinolinol
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Overview
Description
3-Bromo-7-chloro-6-quinolinol is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-6-quinolinol typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 6-quinolinol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. For example, bromine can be introduced using N-bromosuccinimide (NBS) in a solvent like acetonitrile, while chlorine can be introduced using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-6-quinolinol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, and dihydroquinoline derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
3-Bromo-7-chloro-6-quinolinol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-6-quinolinol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-quinolinol
- 7-Chloro-6-quinolinol
- 8-Hydroxyquinoline
Uniqueness
3-Bromo-7-chloro-6-quinolinol is unique due to the presence of both bromine and chlorine atoms in the quinoline ring, which enhances its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and improved efficacy in certain applications.
Properties
IUPAC Name |
3-bromo-7-chloroquinolin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-5-2-9(13)7(11)3-8(5)12-4-6/h1-4,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJSKWMEMNPXDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1Br)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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